

# Confirming Cellular Target Engagement of TyK2-IN-21-d3: A Comparative Guide

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Compound of Interest		
Compound Name:	TyK2-IN-21-d3	
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This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of **TyK2-IN-21-d3**, a novel deuterated Tyrosine Kinase 2 (TyK2) inhibitor. As direct experimental data for **TyK2-IN-21-d3** is not publicly available, this guide leverages data from a series of closely related N-(methyl-d3)pyridazine-3-carboxamide TyK2 inhibitors, to which the active form of **TyK2-IN-21-d3** likely belongs.[1][2] The performance of these compounds is compared with the well-characterized, clinically approved TyK2 inhibitor, Deucravacitinib.

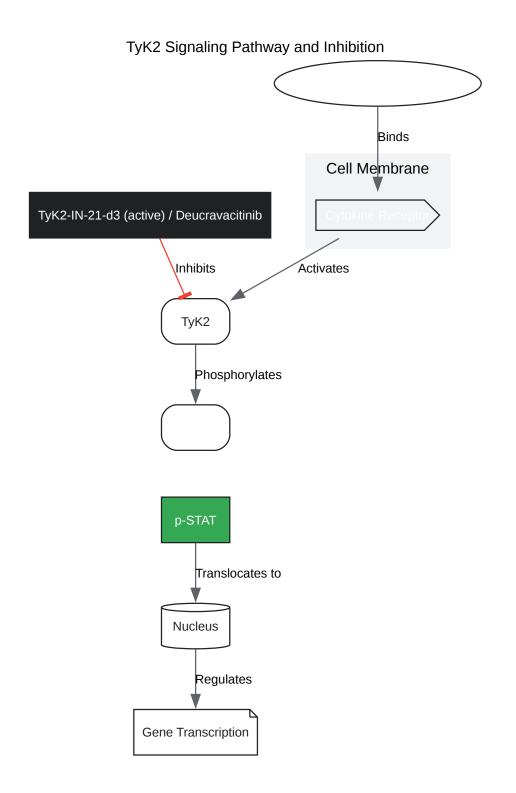
**TyK2-IN-21-d3** is identified as an orally active prodrug designed to enhance the bioavailability of its active parent compound.[3][4] The focus of this guide is on the cellular target engagement of this active form.

## **TyK2 Signaling Pathway and Point of Inhibition**

Tyrosine Kinase 2 (TyK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling cascades of various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs). Upon cytokine binding to their receptors, TyK2 is activated and subsequently phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammatory and immune responses. TyK2 inhibitors, such as the active form of **TyK2-IN-21-d3** and Deucravacitinib, typically act by



binding to the pseudokinase (JH2) domain of TyK2, allosterically inhibiting its kinase activity and thus blocking downstream STAT phosphorylation.[2][5]





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Caption: TyK2 signaling pathway and the point of inhibition by TyK2 inhibitors.

## **Comparative Performance of TyK2 Inhibitors**

The following table summarizes the in vitro potency of representative N-(methyl-d3)pyridazine-3-carboxamide TyK2 inhibitors (Compounds 24 and 30 from Liu et al., 2022) in comparison to Deucravacitinib.[2][6][7] The active form of **TyK2-IN-21-d3** is expected to exhibit similar properties.

Compound	Target	Assay	IC50 (nM)	Reference
Compound 24	TyK2	IFNα-stimulated p-STAT3 (in cells)	12.0	[7]
Compound 30	TyK2	IFNα-stimulated p-STAT3 (in cells)	1.9	[2]
Deucravacitinib	TyK2	IFNα-stimulated p-STAT3 (in cells)	3.2	[2]
Deucravacitinib	TyK2	IL-12-induced IFN-γ production	1.0 (in whole blood)	[8]
Deucravacitinib	TyK2 (JH2 domain)	HTRF Binding Assay	0.2	[9]

Note: A lower IC50 value indicates higher potency.

## **Experimental Protocols for Target Engagement Confirmation**

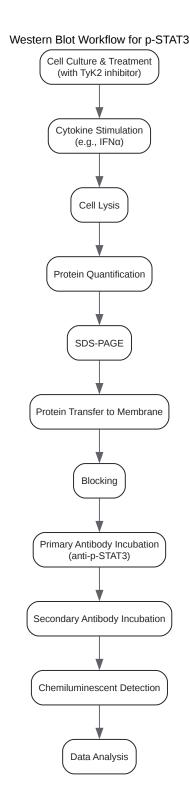
Three key experimental methods are detailed below to confirm the cellular target engagement of TyK2 inhibitors.



## Western Blot for Phospho-STAT3 (p-STAT3)

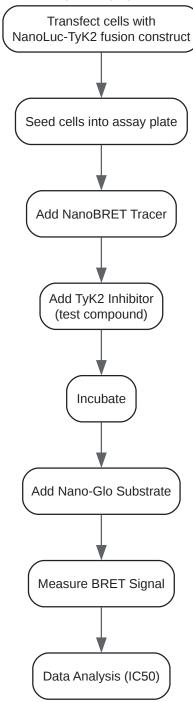
This method directly assesses the functional consequence of TyK2 inhibition by measuring the phosphorylation of its downstream substrate, STAT3.



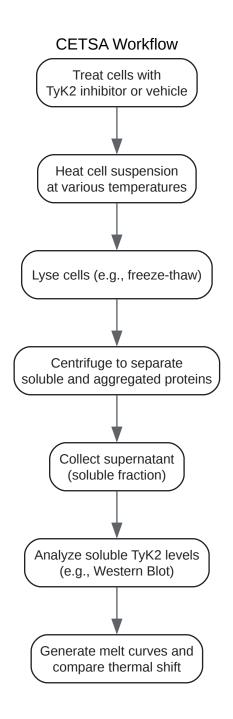




#### NanoBRET Target Engagement Workflow







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